7-Bromoisoquinolin-6-amine
Description
7-Bromoisoquinolin-6-amine is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a bromine atom at position 7 and an amino group (-NH₂) at position 6. Its molecular formula is C₉H₇BrN₂, with a calculated molecular weight of 223.07 g/mol (based on standard atomic weights). However, commercial sources such as Enamine Ltd.
Properties
IUPAC Name |
7-bromoisoquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXGIQXOMRCHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinolin-6-amine typically involves the bromination of isoquinoline derivatives followed by amination. One common method includes the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 7-bromoisoquinoline is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of 7-Bromoisoquinolin-6-amine may involve large-scale bromination and amination processes, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity 7-Bromoisoquinolin-6-amine .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoisoquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isoquinolines, quinolines, and other heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
1. Inhibition of Bromodomain-Containing Proteins
One of the prominent applications of 7-Bromoisoquinolin-6-amine is in the development of selective inhibitors for bromodomain-containing proteins, particularly BRD7. These proteins are essential in regulating gene expression and are implicated in various cancers. Recent research has focused on synthesizing ligands that can selectively bind to the BRD7 bromodomain, with 7-Bromoisoquinolin-6-amine serving as a key scaffold for these inhibitors. The synthesized compounds demonstrated submicromolar affinity and selectivity for BRD7 over other bromodomains, indicating their potential as therapeutic agents in cancer treatment .
Anticancer Activity
2. Activity Against Cancer Cell Lines
Studies have shown that derivatives of isoquinoline, including 7-Bromoisoquinolin-6-amine, exhibit significant anticancer activity. For instance, compounds derived from this structure were tested against various human cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
Antimicrobial Properties
3. Inhibition of Protozoan Parasites
Recent investigations have revealed that 7-Bromoisoquinolin-6-amine derivatives possess inhibitory effects against protozoan parasites. A study highlighted the synthesis of compounds based on this scaffold that showed promising activity against Leishmania major, a parasite responsible for leishmaniasis. The structure-activity relationship studies indicated that modifications to the isoquinoline core were crucial for enhancing potency against these pathogens .
Data Table: Summary of Applications
Case Studies
Case Study 1: Selective BRD7 Inhibitors
In a recent study, researchers synthesized a series of ligands based on the 7-Bromoisoquinolin-6-amine framework to target BRD7 specifically. These ligands were evaluated using cell-based models of prostate cancer, demonstrating their ability to inhibit tumor growth effectively. The study provided insights into the binding interactions between the ligands and BRD7, revealing critical amino acid residues involved in ligand recognition and binding .
Case Study 2: Antiparasitic Activity
Another notable investigation focused on the antiparasitic activity of derivatives of 7-Bromoisoquinolin-6-amine against Leishmania major. The study involved screening various compounds for their effectiveness in inhibiting parasite growth in vitro. Results showed that specific modifications to the isoquinoline structure led to enhanced activity, paving the way for further development of these compounds as potential antiparasitic drugs .
Mechanism of Action
The mechanism of action of 7-Bromoisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Structure Differences: Isoquinoline vs. Quinoxaline vs. Quinazoline:
- 7-Bromoisoquinolin-6-amine and its derivatives (e.g., 2a-g) are based on the isoquinoline scaffold, whereas 5-bromoquinoxalin-6-amine (quinoxaline core) and compound 7a (quinazoline core) belong to distinct heterocyclic families. These structural differences influence electronic properties, solubility, and biological target interactions.
Substituent Positioning: Bromine at position 7 in isoquinoline derivatives contrasts with position 5 in quinoxaline analogs. This positional variance affects steric and electronic interactions in receptor binding.
Synthetic Complexity: 7-Bromoisoquinolin-6-amine is synthesized under mild conditions, enabling scalability. In contrast, quinazoline derivatives like 7a require reflux conditions and multi-step functionalization, increasing synthetic complexity .
Pharmacological and Commercial Considerations
- Availability: 7-Bromoisoquinolin-6-amine is listed as discontinued in some catalogs (e.g., CymitQuimica), posing challenges for procurement . Quinazoline derivatives like 7a are more commonly explored in drug discovery pipelines due to their modular synthesis and proven efficacy .
- Structure-Activity Relationships (SAR): The 6-amino-7-bromo motif in isoquinoline derivatives enhances DNA binding affinity, whereas chloroethoxy and methoxy groups in quinazolines improve membrane permeability and target selectivity .
Biological Activity
7-Bromoisoquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
7-Bromoisoquinolin-6-amine belongs to the isoquinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of the bromine atom at the 7-position and the amine group at the 6-position contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
The biological activity of 7-Bromoisoquinolin-6-amine has been explored primarily in the context of its anticancer properties and its role as a modulator of certain neurotransmitter systems.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that analogs of isoquinoline derivatives exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for some derivatives have been reported as low as 0.096 μM, indicating potent activity against specific targets such as EGFR (Epidermal Growth Factor Receptor) .
Table 1: Cytotoxicity of Isoquinoline Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo... | MCF-7 | 0.096 | EGFR Inhibition |
| 7-Bromoisoquinolin-6-amine | A549 | TBD | TBD |
2. Modulation of Metabotropic Glutamate Receptors
Another area of interest is the interaction of 7-Bromoisoquinolin-6-amine with metabotropic glutamate receptors (mGluRs). Compounds structurally related to 7-Bromoisoquinolin-6-amine have been identified as non-competitive antagonists of mGluR5, which are implicated in various neurological disorders . The modification at position 6 significantly influences the binding affinity and activity at these receptors.
Table 2: Binding Affinity of Related Compounds
| Compound Name | Binding Affinity (nM) | Activity Type |
|---|---|---|
| 3-Chloroaniline Analog | TBD | mGluR5 Antagonist |
| 7-Bromoisoquinoline | Reduced by ~25-fold | mGluR5 Antagonist |
Structure-Activity Relationship (SAR)
The SAR studies indicate that small modifications in the molecular structure can lead to significant changes in biological activity. For example, replacing bromine with other halogens or modifying the amine group can either enhance or diminish the compound's efficacy against cancer cells or its ability to modulate neurotransmitter systems .
Case Studies
Several case studies have documented the synthesis and evaluation of isoquinoline derivatives, including those based on 7-Bromoisoquinolin-6-amine:
- Synthesis and Evaluation : A study synthesized various isoquinoline derivatives, including 7-Bromoisoquinolin-6-amine, and evaluated their cytotoxic effects on cancer cell lines. The results indicated promising anticancer activity with specific structural motifs enhancing potency.
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding interactions between 7-Bromoisoquinolin-6-amine and target proteins involved in cancer progression. These studies help elucidate potential mechanisms through which this compound exerts its biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
